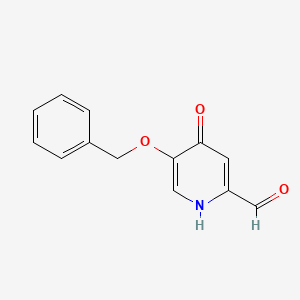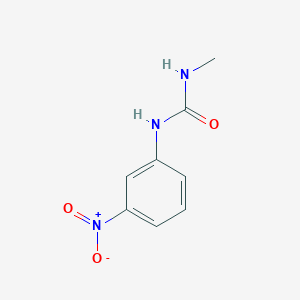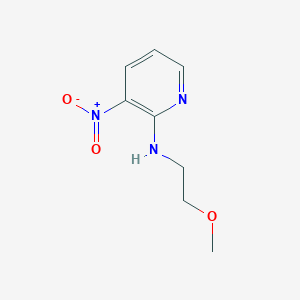
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline derivatives, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of quinoline derivatives is recognized for its potential in drug development.
Synthesis Analysis
The synthesis of quinoline derivatives, such as the 6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, has been described using a three-step one-pot synthesis method from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and aromatic or heteroaromatic aldehydes. This method is noted for its simplicity, tolerance of a wide range of substituents, and good yields, which suggests that it could be adapted for the synthesis of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with appropriate modifications to the starting materials and conditions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substituents on the quinoline core, such as the chloro group and the dimethylphenyl group in the case of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, can significantly influence the compound's chemical properties and biological activity. The presence of the carboxylic acid group suggests potential reactivity and the ability to form derivatives .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including derivatization to enhance their properties for analytical purposes. For instance, carboxylic acids can be derivatized to form highly sensitive fluorescent derivatives for detection in high-performance liquid chromatography (HPLC). This is achieved by reacting the carboxylic acid with specific reagents, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone or 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide, under optimized conditions . These reactions are important for the analysis of carboxylic acids and their metabolites.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxylic acid group in 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid implies that it has acidic properties and can participate in reactions typical of carboxylic acids, such as esterification and amide formation. The chlorine substituent can also affect the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions. The specific physical properties, such as solubility, melting point, and boiling point, would depend on the precise structure and substituents of the compound, which are not detailed in the provided papers .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Rearrangement
Research has demonstrated the potential of using 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid derivatives in the synthesis of various complex molecular structures. For instance, Klásek et al. (2003) explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement, showcasing the versatility of quinoline derivatives in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).
Novel Synthesis Approaches
Innovative synthesis methods have been developed using quinoline derivatives. For example, Li, Wang, and Zou (2017) presented a three-step one-pot synthesis of novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids, highlighting the compound's role in creating new quinoline derivatives for medicinal chemistry (Li, Wang, & Zou, 2017).
Cytotoxic Activity and Anticancer Potential
Some studies have focused on the cytotoxic properties of quinoline derivatives. Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which include quinoline analogs, for their cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antibacterial Activity
Raghavendra, Naik, and Sherigara (2006) explored the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters, evaluating their antibacterial activity. This indicates the potential use of quinoline derivatives in the development of new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).
Molecular Docking and Fluorescent Probes
Bhatt, Agrawal, and Patel (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, conducting molecular docking studies to understand their mechanism of action as potential anticancer agents. This research underlines the role of quinoline derivatives in drug discovery and molecular biology (Bhatt, Agrawal, & Patel, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-5-13(11(2)7-10)17-9-15(18(21)22)14-8-12(19)4-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYWORQSTPNLBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


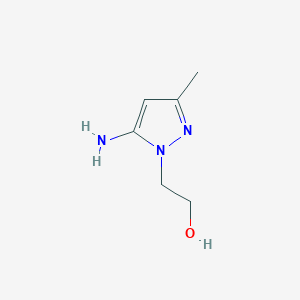

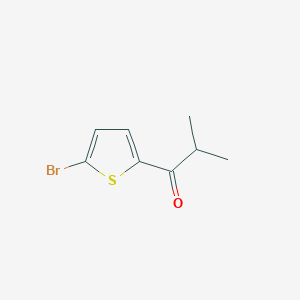
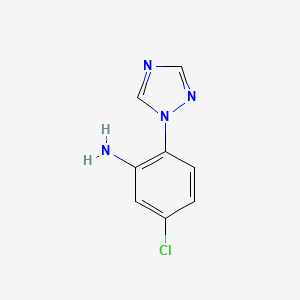




![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)
